[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
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Overview
Description
[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative that features a cyclohexyl group attached to an oxadiazole ring, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic ester or borate.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit the activity of these targets, leading to various biological effects. The oxadiazole ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Uniqueness
[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the cyclohexyl group may provide steric hindrance, affecting the compound’s reactivity and stability.
Properties
IUPAC Name |
[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h4,7-10,18-19H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDXSAHZSPZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C3CCCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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